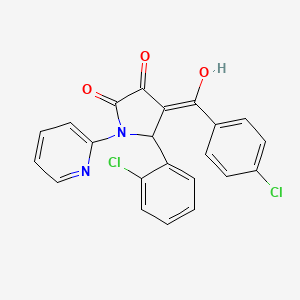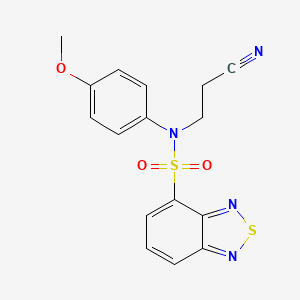![molecular formula C21H21NO4 B6508075 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one CAS No. 869340-64-7](/img/structure/B6508075.png)
7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one” is a type of coumarin derivative . Coumarins, also known as benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
Based on the Pechmann coumarin synthesis method, a more effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives under different conditions has been developed . First, 7-hydroxy-4-methylcoumarin was synthesized by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H15NO4/c16-11-1-2-12-10 (7-14 (17)19-13 (12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily condensation reactions. In the Pechmann coumarin synthesis method, ethyl 3-oxobutanoate and resorcinol undergo condensation in the presence of a Lewis acid to form 7-hydroxy-4-methylcoumarin .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.28 . The compound should be stored at a temperature between 28°C .Scientific Research Applications
7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of drugs, as well as its biochemical and physiological effects. This compound has also been used in the study of enzyme inhibition and the inhibition of signal transduction pathways. In addition, this compound has been used in the study of the effects of oxidative stress on cells, as well as in the study of the effects of drugs on the central nervous system.
Mechanism of Action
Target of Action
Coumarin derivatives, to which hms1897j22 belongs, have been found to exhibit a wide range of biological activities . They have been reported to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV properties .
Mode of Action
Coumarin derivatives are known to interact with various targets depending on their specific biological activity . For instance, some coumarin derivatives can inhibit DNA gyrase, an enzyme involved in DNA replication, thereby inhibiting the proliferation and metastasis of cancer cells .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways depending on their specific biological activity . For example, some coumarin derivatives can inhibit the action of DNA gyrase, thereby affecting DNA replication and cell division .
Result of Action
Coumarin derivatives are known to have various effects at the molecular and cellular level, such as inhibiting dna gyrase, which can lead to the inhibition of cell proliferation and metastasis .
Advantages and Limitations for Lab Experiments
7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. In addition, this compound is relatively non-toxic and has low levels of toxicity in humans. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, this compound is not very stable in the presence of light or heat, which can limit its use in experiments that require these conditions.
Future Directions
7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one has a wide range of potential applications in scientific research. Further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research is needed to develop improved methods for synthesizing this compound and to identify new uses for the compound. Finally, further research is needed to explore the potential for using this compound in combination with other compounds to create new drugs and treatments.
Synthesis Methods
7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one is synthesized from a variety of compounds, including 4-methyl-3-phenyl-2H-chromen-2-one, morpholine, and hydrogen peroxide. The synthesis process involves a series of steps, including the reaction of the chromenone with morpholine in aqueous solution, followed by the addition of hydrogen peroxide to the reaction mixture. The reaction is then heated to a temperature of 80°C for a period of 1-2 hours, and the product is then filtered, washed, and dried.
properties
IUPAC Name |
7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-16-7-8-18(23)17(13-22-9-11-25-12-10-22)20(16)26-21(24)19(14)15-5-3-2-4-6-15/h2-8,23H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYKDBOCZYSSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B6507995.png)
![3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B6508006.png)
![1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride](/img/structure/B6508015.png)
![4-benzoyl-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6508019.png)



![2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508039.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6508047.png)
![4-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6508057.png)

![3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508072.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508089.png)
![2-amino-N-[(4-chlorophenyl)methyl]-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6508094.png)